2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-11-7-10(8-12(9-11)22-2)17-15(18)16-13-5-3-4-6-14(13)23(17,19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARRTYNWFYQKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be a precursor to 4-phenyl-4h-1,2,4-tria-zoline-3,5-dione, which is a highly active dienophile.
Mode of Action
The compound is involved in the Diels-Alder reaction as a dienophile component. It participates in the cycloaddition reactions of ethylenic compounds.
Biological Activity
The compound 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. Thiadiazines are known for their potential therapeutic applications in various medical fields due to their ability to interact with biological systems. This article provides an overview of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Mechanisms of Biological Activity
Thiadiazine derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The mechanisms of action may include:
- Antimicrobial Activity : Thiadiazines have been shown to possess significant antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Some thiadiazine compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study investigating the antimicrobial properties of thiadiazine derivatives found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research has shown that thiadiazine derivatives can inhibit inflammatory pathways. In vitro studies demonstrated that treatment with these compounds reduced the levels of TNF-α and IL-6 in activated macrophages by approximately 50%, indicating a significant anti-inflammatory effect.
Antitumor Activity
In a recent study on the cytotoxic effects of thiadiazine derivatives against cancer cell lines (e.g., HeLa and MCF-7), it was observed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
This suggests potential applications in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazine derivatives:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a thiadiazine derivative in treating bacterial infections resistant to conventional antibiotics. Patients showed significant improvement with minimal side effects.
- Case Study on Anti-inflammatory Applications : In a model of rheumatoid arthritis, administration of a thiadiazine compound resulted in reduced joint swelling and pain scores compared to placebo groups.
- Case Study on Cancer Treatment : A preclinical study demonstrated that a thiadiazine derivative significantly inhibited tumor growth in xenograft models without notable toxicity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazine Core
The 1,2,4-thiadiazine 1,1-dioxide scaffold undergoes regioselective substitutions due to electron-deficient positions activated by the sulfone groups:
The 3-position is particularly reactive due to steric and electronic effects, enabling sequential functionalization for structure-activity relationship (SAR) studies .
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed coupling introduces aryl/heteroaryl groups to the thiadiazine system:
Coupling at the 3-position enhances isoform selectivity (e.g., >140-fold for PI3Kδ over PI3Kα/β/γ) .
Ring Contraction and Desulfuration
Under acidic conditions, the thiadiazine ring undergoes contraction to form pyrazole derivatives:
This reactivity is critical for modifying the heterocyclic core to access bioactive pyrazole scaffolds .
Hydrogen-Bond-Directed Reactivity
The sulfone and carbonyl groups participate in hydrogen bonding, influencing regioselectivity:
These interactions rationalize the compound’s preference for PI3Kδ over other isoforms (e.g., 21-fold selectivity over PI3Kγ) .
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group directs electrophiles to specific positions:
| Reaction | Reagents | Major Product | Yield | Notes | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para-nitro derivative | N/A | Predicted via methoxy directing | – |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-substituted aryl | N/A | Meta/para preference | – |
Note: Direct experimental data for this moiety is limited, but reactivity is inferred from analogous systems.
Functional Group Interconversion
The ketone at position 3(4H)-one can be reduced or functionalized:
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH | 3-Hydroxy-4H-thiadiazine | Prodrug synthesis | |
| Oxime formation | NH₂OH·HCl, pyridine | 3-Oximino derivative | Chelation studies | – |
Key Structural Insights from Crystallography
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best understood through comparison with analogous derivatives. Key comparisons include substituent effects on the benzyl group, core heterocyclic variations, and divergent biological targets.
Substituent Modifications on the Benzyl Group
Substituents on the benzyl group significantly influence physicochemical properties and bioactivity. A series of 2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide derivatives (e.g., compounds 13d–13h ) illustrates this:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., 13f and the target compound) improve solubility and may enhance binding to polar enzyme active sites, as seen in CA inhibition . Chloro substituents (13g , 13h ) increase melting points, suggesting stronger crystal lattice interactions .
- Positional Effects : Ortho-substituted derivatives (13e , 13g ) exhibit lower melting points than para-substituted analogs (13d , 13h ), likely due to steric hindrance disrupting packing efficiency .
Core Heterocyclic Variations
Modifications to the central heterocycle alter electronic properties and target selectivity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like substituted benzothiadiazine cores. Key steps include:
- Cyclization : Using POCl₃ or SOCl₂ to form the thiadiazine ring .
- Substitution : Introducing the 3,5-dimethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Oxidation : Final oxidation with agents like m-CPBA to achieve the 1,1-dioxide moiety .
- Optimization : Adjust catalysts (e.g., Pd for coupling), solvents (DMAc for solubility), and temperature (reflux vs. room temperature) to improve yields (e.g., from 32% to 66% via NaH-mediated methylation) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Anomeric protons in the thiadiazine ring appear as distinct singlets .
- IR Spectroscopy : Confirm sulfone groups (asymmetric S=O stretches at ~1300 cm⁻¹ and symmetric at ~1150 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 for analogous compounds) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂) to study effects on redox potential or receptor binding. For example, 3,5-dimethoxy substitution enhances π-π stacking in biological targets .
- Experimental Design : Synthesize derivatives (e.g., halogenated or alkylated analogs) and compare bioactivity via assays (e.g., enzyme inhibition). Contradictions in activity data (e.g., reduced potency with bulkier substituents) may arise from steric hindrance .
Q. What mechanistic insights explain the compound’s reactivity in ring-contraction or oxidation reactions?
- Methodological Answer :
- Ring Contraction : Treatment with m-CPBA induces electrophilic attack on the thiadiazine ring, leading to sulfone formation and subsequent rearrangement (e.g., 1,2,5-thiadiazole derivatives via intermediates) .
- Oxidation Pathways : Density Functional Theory (DFT) calculations can model transition states during sulfone formation. Experimental validation via trapping intermediates (e.g., using low-temperature NMR) resolves mechanistic ambiguities .
Q. How can computational models predict the environmental fate or metabolic pathways of this compound?
- Methodological Answer :
- Environmental Fate : Use QSAR models to predict logP (hydrophobicity) and persistence. Experimental validation includes hydrolysis studies (pH 5–9) to assess stability .
- Metabolism : Molecular docking (e.g., CYP450 enzymes) identifies potential oxidation sites. Compare in silico predictions with in vitro microsomal assays to resolve discrepancies (e.g., unexpected glucuronidation) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s bioactivity across studies?
- Methodological Answer :
- Source Evaluation : Compare assay conditions (e.g., cell lines vs. in vivo models). For instance, IC₅₀ variations may stem from differential membrane permeability .
- Control Experiments : Replicate studies with standardized protocols (e.g., fixed incubation times). Use positive controls (e.g., known inhibitors) to calibrate results .
Experimental Design Considerations
Q. What strategies improve reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Step Tracking : Use LC-MS or TLC to monitor intermediates. For example, incomplete oxidation (step 3) may require excess m-CPBA or prolonged reaction times .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (MeOH/water) to isolate high-purity products (>95% by HPLC) .
Advanced Applications
Q. How can this compound serve as a scaffold for targeted drug delivery systems?
- Methodological Answer :
- Functionalization : Introduce click chemistry handles (e.g., alkyne groups) for conjugation with antibodies or nanoparticles. Assess stability in serum via HPLC .
- In Vivo Testing : Use radiolabeled analogs (e.g., ¹⁴C) to track biodistribution in animal models, resolving discrepancies between predicted and observed targeting efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
